N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide
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Overview
Description
The compound contains several functional groups including a 1H-1,2,3-triazole ring, a piperidine ring, a methoxy group, and a benzamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central piperidine and triazole rings. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be cleaved under acidic conditions, or the amide bond could be hydrolyzed. The triazole ring is generally stable under a variety of conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide and methoxy groups could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in non-polar solvents .Scientific Research Applications
Molecular Stability and Docking Studies
A study by Karayel (2021) delves into the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing a 1,2,4-triazole, which share structural similarities with the compound . The research highlights the anti-cancer properties of these compounds through density functional theory and molecular docking. The findings indicate that these compounds exhibit potential anti-cancer activity by forming hydrogen bonds within the EGFR binding pocket, suggesting a mechanism for their anti-cancer effects (Karayel, 2021).
Antimicrobial Activities
Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The synthesis involved reactions that are conceptually similar to those that might be used for the compound of interest, suggesting a framework for exploring its antimicrobial potential. Some of these compounds displayed good to moderate activities against tested microorganisms, highlighting the potential for antimicrobial application (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis for Biological Activity Studies
Research by Bekircan et al. (2015) involved the synthesis of novel heterocyclic compounds derived from similar structures, including investigation into their lipase and α-glucosidase inhibition activities. These compounds were characterized and evaluated, demonstrating significant biological activities, which suggest a pathway for exploring the subject compound's potential in inhibiting enzymes relevant to metabolic diseases (Bekircan, Ülker, & Menteşe, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signaling and regulation.
Mode of Action
This can lead to changes in cellular signaling pathways, potentially influencing cell growth, differentiation, and survival .
Biochemical Pathways
cellular signaling , particularly those involving cAMP-dependent protein kinases. These kinases are involved in a wide range of cellular processes, including metabolism, transcription, cell cycle progression, and apoptosis .
Pharmacokinetics
Similar compounds are often well-absorbed and can cross the blood-brain barrier . They may also be substrates for P-glycoprotein, a protein that can affect drug distribution and excretion .
Result of Action
It could potentially have cytotoxic activities, as seen in similar compounds .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide are not fully understood. Compounds with similar structures have been found to interact with various enzymes and proteins. For instance, piperidin-4-ol derivatives have been evaluated for potential treatment of HIV, showing interactions with the CCR5 receptor .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines .
Metabolic Pathways
It is anticipated that its metabolism may involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3/c1-31-19-8-2-15(3-9-19)21(29)24-17-10-12-27(13-11-17)22(30)20-14-28(26-25-20)18-6-4-16(23)5-7-18/h2-9,14,17H,10-13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQFRAGZXZNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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